Catalytic Mechanism and Energetics: DMAEM vs. DMBA in Urethane Formation
A theoretical study comparing the catalytic effects of 4-[2-(dimethylamino)ethyl]morpholine (DMAEM) and the purely aliphatic N,N-dimethylbenzylamine (DMBA) on urethane formation found that the cyclic amine in DMAEM has a slightly greater effect on the reaction energetics than the aliphatic amine in DMBA [1]. The study utilized BHandHLYP/6-31G(d) and G3MP2BHandHLYP levels of theory, applying the SMD implicit solvent model [1].
| Evidence Dimension | Effect on Reaction Energetics (Theoretical) |
|---|---|
| Target Compound Data | Greater effect on reaction energetics |
| Comparator Or Baseline | N,N-dimethylbenzylamine (DMBA) |
| Quantified Difference | Slightly greater effect for DMAEM (qualitative comparison from computational study) |
| Conditions | BHandHLYP/6-31G(d) and G3MP2BHandHLYP levels of theory with SMD implicit solvent model for phenyl isocyanate (PhNCO) and butan-1-ol (BuOH) reaction |
Why This Matters
This demonstrates that the morpholine ring's cyclic nitrogen contributes a distinct catalytic advantage over purely aliphatic amines, making DMAEM a non-substitutable catalyst for optimizing urethane reaction pathways.
- [1] Rágyanszki, A., et al. Effect of 4-[2-(dimethylamino)ethyl]morpholine, and N,N-dimethylbenzylamine on urethane formation - A theoretical study. Applied Catalysis O: Open, 2024, 194, 207002. View Source
